molecular formula C12H14F2O B7993741 5-Allyl-1,3-difluoro-2-propoxybenzene CAS No. 1443310-30-2

5-Allyl-1,3-difluoro-2-propoxybenzene

Cat. No.: B7993741
CAS No.: 1443310-30-2
M. Wt: 212.24 g/mol
InChI Key: VBPWGJSIPJZPBN-UHFFFAOYSA-N
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Description

5-Allyl-1,3-difluoro-2-propoxybenzene (CAS: 1443310-30-2) is a substituted benzene derivative featuring an allyl group at position 5, fluorine atoms at positions 1 and 3, and a propoxy group at position 2. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $, with an InChIKey of VBPWGJSIPJZPBN-UHFFFAOYSA-N . This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the fluorine and alkoxy substituents.

Properties

IUPAC Name

1,3-difluoro-5-prop-2-enyl-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)12(11(14)8-9)15-6-4-2/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWGJSIPJZPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226135
Record name Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-30-2
Record name Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,3-difluoro-2-propoxybenzene typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-propoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-1,3-difluoro-2-propoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The regiochemistry of substituents significantly impacts reactivity and selectivity. For example:

  • 5-Allyl-1,2-difluoro-3-propoxybenzene (CAS: 1443348-59-1): Differs in fluorine positions (1,2 vs. 1,3), altering electron-withdrawing effects.
  • 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene (CAS: 1443310-76-6): Replaces propoxy with a bulkier isopentyloxy group, increasing steric hindrance. Such modifications can reduce reaction rates in processes like hydroformylation, as seen in analogous methoxy-substituted allylbenzenes (e.g., 5e in , where branched selectivity decreases with bulkier substituents) .

Reactivity in Hydroformylation

highlights that allylbenzene derivatives with electron-donating groups (e.g., methoxy in 5d and 5e) exhibit lower branched-to-linear (l/b) selectivity (l/b = 0.53) compared to unsubstituted allylbenzene. However, direct data for this compound is absent, necessitating extrapolation from structural analogs .

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula InChIKey Key Substituents
5-Allyl-1,3-difluoro-2-propoxybenzene 1443310-30-2 $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $ VBPWGJSIPJZPBN-UHFFFAOYSA-N 1,3-F; 2-propoxy
5-Allyl-1,2-difluoro-3-propoxybenzene 1443348-59-1 $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $ YSMMRTYQZKGRLS-UHFFFAOYSA-N 1,2-F; 3-propoxy
5-Bromo-1,3-difluoro-2-isopropoxybenzene 1309933-98-9 $ \text{C}9\text{H}8\text{BrF}_2\text{O} $ Not provided 1,3-F; 2-isopropoxy; 5-Br
5-Allyl-1,2,3-trimethoxybenzene Not available $ \text{C}{12}\text{H}{14}\text{O}_3 $ Not provided 1,2,3-OCH₃; 5-allyl

Key Observations:

  • Thermal Stability : Bulkier alkoxy groups (e.g., isopentyloxy) may lower melting points due to reduced crystallinity, as inferred from supplier data .

Biological Activity

5-Allyl-1,3-difluoro-2-propoxybenzene is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Allyl Group : Contributes to reactivity and potential interactions with biological targets.
  • Difluoro Substitution : Enhances stability and bioavailability.
  • Propoxy Group : May influence solubility and lipophilicity.

The biological activity of this compound is thought to arise from its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptor sites could modulate signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate significant cytotoxic effects, as shown in Table 2.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory experiment, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results confirmed its broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of the compound. Researchers found that treatment with varying concentrations led to increased apoptosis in MCF-7 cells, indicating a promising avenue for further research into its use as an anticancer agent.

Research Findings

Recent studies have expanded on the biological activities of this compound:

  • Antimicrobial Activity : Demonstrated broad-spectrum efficacy against various pathogens.
  • Cytotoxicity in Cancer Cells : Significant reduction in cell viability observed in multiple cancer cell lines.
  • Mechanistic Insights : Ongoing research is investigating the specific molecular pathways affected by this compound.

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